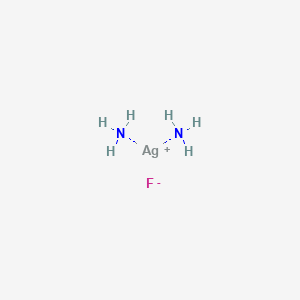

Diamminesilver(1+) fluoride

描述

属性

分子式 |

AgFH6N2 |

|---|---|

分子量 |

160.928 g/mol |

IUPAC 名称 |

silver;azane;fluoride |

InChI |

InChI=1S/Ag.FH.2H3N/h;1H;2*1H3/q+1;;;/p-1 |

InChI 键 |

FJKGRAZQBBWYLG-UHFFFAOYSA-M |

规范 SMILES |

N.N.[F-].[Ag+] |

产品来源 |

United States |

Historical Development of Silver I and Fluoride Compounds in Chemical Science

The history of diamminesilver(1+) fluoride (B91410) is built upon separate, rich histories of silver and fluorine chemistry that eventually converged.

Silver has been known since antiquity, with evidence of its separation from lead dating back to 3000 B.C. in Asia Minor. shef.ac.ukencyclopedia.com Its use in compounds for various purposes is also ancient, but the scientific understanding of its chemistry evolved much later. shef.ac.ukencyclopedia.com In the 18th century, chemists like Carl Wilhelm Scheele and Johann Heinrich Schulze investigated the light-sensitive nature of silver salts, such as silver chloride and silver nitrate (B79036), noting that sunlight caused their discoloration through reduction to metallic silver. sciencehistory.org Scheele also observed that ammonia (B1221849) could stabilize the darkened silver chloride, an early and crucial observation related to the formation of silver-ammine complexes. sciencehistory.org The development of coordination chemistry in the late 19th and early 20th centuries, particularly by Nobel laureate Alfred Werner, provided the theoretical framework for understanding complexes like the [Ag(NH₃)₂]⁺ ion. wikipedia.org Werner's work on metal ammine complexes was fundamental to establishing the structures of coordination compounds. wikipedia.org The diamminesilver(1+) cation, [Ag(NH₃)₂]⁺, became well-known for its high stability in aqueous solutions, a property that allows even sparingly soluble silver salts like silver chloride to dissolve in aqueous ammonia. wikipedia.orgacs.org

The history of fluorine chemistry began later and was fraught with challenges. wikipedia.orgnumberanalytics.com In the 16th century, Georgius Agricola described the use of fluorite (calcium fluoride) as a flux in metallurgy. wikipedia.orgnumberanalytics.com The name "fluorine" derives from this use, based on the Latin fluere, meaning "to flow". libretexts.orgnih.gov The actual element, however, remained elusive for centuries due to its extreme reactivity and the toxicity of its compounds, like hydrogen fluoride. numberanalytics.com In 1810, André-Marie Ampère proposed that hydrofluoric acid contained a new element analogous to chlorine. wikipedia.org It was not until 1886 that French chemist Henri Moissan successfully isolated elemental fluorine by electrolyzing a mixture of potassium fluoride and hydrogen fluoride, an achievement that earned him a Nobel Prize. wikipedia.orgnumberanalytics.com In 1824, Jöns Jacob Berzelius conducted experiments with various new fluoride compounds, confirming that fluoric acid contained a new radical. fluoride-history.de

The convergence of these two fields of study led to the development of diamminesilver(1+) fluoride. While silver nitrate and silver fluoride were known and used, silver fluoride compounds were sometimes unstable and had a short shelf life. armer.com.au In the late 1960s, research in Japan led to the stabilization of a silver fluoride solution with ammonia. armer.com.au This innovation produced the stable complex this compound, which combined the properties of silver ions and fluoride ions in a single, stable chemical entity. sdi.com.au The addition of ammonia was key, as it formed the highly stable [Ag(NH₃)₂]⁺ complex, preventing the premature precipitation or photoreduction of the silver ions.

Nomenclature and Chemical Structure Conventions: Diamminesilver 1+ Fluoride Vs. Silver Diamine Fluoride

The naming and structural representation of diamminesilver(1+) fluoride (B91410) are precise, reflecting the principles of coordination chemistry.

The systematic name for the compound according to the International Union of Pure and Applied Chemistry (IUPAC) is diamminesilver(1+) fluoride . frontiersin.orgebi.ac.uk This name specifies each component of the coordination compound:

"diammine" indicates the presence of two (di-) ammonia (B1221849) (ammine) ligands. The spelling "ammine" with a double "m" is a historical convention used specifically for the NH₃ ligand in coordination chemistry to distinguish it from organic "amines" (R-NH₂). wikipedia.org

"silver(1+)" identifies the central metal atom as silver (Ag) with an oxidation state of +1. quora.com

"fluoride" is the name of the counter-anion (F⁻). ebi.ac.uk

The compound is often referred to in literature, particularly in dental contexts, by the common name "silver diamine fluoride" . frontiersin.orgwikipedia.org However, this is technically a misnomer because the ligands are ammonia (NH₃), not amine (R-NH₂) groups. frontiersin.orgfrontiersin.org

| Feature | Systematic Name (IUPAC) | Common Name |

|---|---|---|

| Name | This compound | Silver diamine fluoride |

| Ligand Term | Ammine (for NH₃) | Amine (technically incorrect) |

| Basis | Strict IUPAC rules for coordination compounds | Widespread historical and clinical usage |

The structure of this compound consists of a complex cation, [Ag(NH₃)₂]⁺ , and a fluoride anion, F⁻ . The compound as a whole is an ionic salt. quora.com

The Cation [Ag(NH₃)₂]⁺ : The central silver(I) ion (Ag⁺) is coordinated to two ammonia (NH₃) molecules. The Ag⁺ ion has a d¹⁰ electron configuration, which favors a linear geometry. vulcanchem.com As a result, the [Ag(NH₃)₂]⁺ cation is linear, with the two nitrogen atoms from the ammonia ligands bonding to the silver ion at an angle of approximately 180°. quora.comvulcanchem.com This linear coordination is a hallmark of silver(I) complexes. wikipedia.orgchemtube3d.com The bond between the silver ion (a Lewis acid) and the ammonia ligands (Lewis bases) is a coordinate covalent bond. quora.com

The Anion F⁻ : The fluoride ion is not directly bonded to the silver center but exists as a separate counter-ion, balancing the +1 charge of the complex cation. quora.com

| Component | Formula | Description |

|---|---|---|

| Cation | [Ag(NH₃)₂]⁺ | A linear complex ion with a central Ag⁺ bonded to two NH₃ ligands. |

| Anion | F⁻ | A single fluoride ion acting as the counter-ion. |

| Overall Compound | [Ag(NH₃)₂]F | An ionic salt composed of the diamminesilver(1+) cation and the fluoride anion. |

Fundamental Chemical Significance and Research Rationale

Precursor Compounds and Reaction Pathways

The synthesis of this compound typically involves the reaction of silver(I) fluoride (AgF) with ammonia (NH₃). google.comwikipedia.org Silver(I) fluoride itself can be prepared through several routes, including the reaction of silver carbonate (Ag₂CO₃) with hydrogen fluoride (HF) at elevated temperatures or the dissolution of silver(I) oxide (Ag₂O) in concentrated hydrofluoric acid. wikipedia.org

The primary reaction pathway for the formation of the diamminesilver(1+) complex ion is the addition of ammonia to an aqueous solution of a silver salt. google.com In the context of this compound, silver(I) fluoride serves as the direct precursor. The ammonia molecules act as ligands, coordinating to the central silver(I) ion. vulcanchem.com This reaction is reversible, but the resulting diamminesilver(1+) complex is notably stable. google.com

An alternative approach involves the use of silver nitrate (AgNO₃) as a starting material. In this method, ammonium (B1175870) hydroxide (B78521) (NH₄OH) is added to a silver nitrate solution, initially forming a precipitate of silver oxide. Further addition of ammonia dissolves this precipitate, yielding the clear solution of the diamminesilver(1+) complex. evitachem.com The fluoride counter-ion is introduced subsequently.

Role of Ammonia in Complex Formation and Solution Stabilization

Ammonia plays a dual role in the chemistry of this compound. Firstly, it acts as a ligand, directly participating in the formation of the stable [Ag(NH₃)₂]⁺ complex ion. google.comdental-update.co.uk The coordination of two ammonia molecules to the silver(I) ion results in a near-linear geometry. vulcanchem.com

Secondly, and crucially, ammonia stabilizes the silver and fluoride ions in solution, preventing the precipitation of silver compounds. nih.govgoogle.comada.org In the absence of ammonia, aqueous solutions of silver fluoride are unstable and prone to precipitation. google.com The high concentration of ammonia in commercial preparations of this compound ensures the stability of the active ions. dental-update.co.uk The ammonia effectively sequesters the silver ions, preventing them from reacting with other species in the solution that could lead to precipitation. google.com It has been noted that with an excess of ammonia, the diamminesilver(1+) complex can further react to form a triammine derivative, [Ag(NH₃)₃]⁺. vulcanchem.comfrontiersin.org

Optimization of Synthetic Parameters for Yield and Purity

The synthesis of this compound for specific applications, such as in dentistry, requires careful control of synthetic parameters to ensure high yield and purity. Commercially available solutions are typically formulated as 38% w/v Ag(NH₃)₂F. ada.org This concentration contains approximately 24.4% to 28.8% silver, 5.0% to 5.9% fluoride, and 8.0% ammonia by weight/volume. ada.org Achieving these specific concentrations necessitates precise stoichiometric control of the precursor compounds.

The purity of the final product is critical, as contaminants could affect its efficacy and stability. For instance, historical concerns have been raised about silver(II) fluoride contamination in some commercial preparations of silver fluoride. wikipedia.org Therefore, purification steps may be necessary to remove unreacted precursors or byproducts. The optimization process would involve adjusting reaction conditions such as temperature, concentration of reactants, and reaction time to maximize the formation of the desired [Ag(NH₃)₂]F complex while minimizing impurities.

Controlled Preparation of Specific Morphologies

Research has been conducted on the synthesis of silver-containing nanoparticles from diamminesilver(1+) precursors. evitachem.com While the primary focus of this article is on the this compound complex in solution, it is relevant to note that the complex can serve as a precursor for the generation of silver nanoparticles. vulcanchem.comevitachem.com The morphology of these nanoparticles can be influenced by various factors, including the reducing agent used and the reaction conditions. For example, plant extracts have been utilized to reduce the silver ions to metallic silver, and the size of the resulting nanoparticles can be controlled by adjusting the reaction time and pH.

In the context of this compound's application in dentistry, upon interaction with tooth structure, it forms various precipitates, including silver phosphate (B84403). vulcanchem.com The morphology of these precipitates on the tooth surface is a key aspect of its mechanism of action.

Stability of Aqueous Solutions Over Time

The stability of aqueous solutions of this compound is a critical factor for its practical use. Several studies have investigated the changes in pH, as well as fluoride and silver ion concentrations, over time.

A study on five commercial 38% SDF solutions found that while the alkalinity remained stable over 180 days, the concentrations of fluoride and silver could decrease significantly after 60 days. nih.govnih.gov This suggests that for optimal efficacy, the solution should be used within this timeframe after opening. nih.govnih.gov Another study reported that in two brands of 38% SDF, the pH remained stable over 30 days, but the fluoride and silver content tended to decrease. nih.gov It was also noted that freshly opened solutions of some brands did not precipitate for at least 5 hours under ambient room conditions. nih.govnih.gov

The following table summarizes the stability data from a study on five commercial 38% SDF solutions over 180 days. nih.gov

| Product | pH Range (180 days) | Fluoride Ion Concentration Range (ppm) (180 days) | Silver Ion Concentration Range (ppm) (180 days) | Precipitation Time (hours, freshly opened) |

|---|---|---|---|---|

| Advantage Arrest | 9.8–9.8 | 40,900–42,400 | 283,400–307,000 | 17 |

| e-SDF | 10.5–10.6 | 46,700–50,900 | 307,300–315,400 | 12 |

| Riva Star | 13.0–13.1 | 37,000–39,000 | 418,600–435,700 | 6 |

| Saforide | 9.8–9.8 | 37,000–45,700 | 266,300–281,000 | 7 |

| Topamine | 9.3–9.4 | 47,700–53,400 | 416,200–456,100 | 7 |

Influence of Light Exposure on Solution Stability

This compound solutions are known to be light-sensitive. nih.gov Exposure to light can induce the photoreduction of silver(I) ions to metallic silver, which can lead to the formation of a black precipitate and a decrease in the concentration of active silver ions in the solution. frontiersin.orgfrontiersin.org This is why commercial preparations are typically supplied in dark or amber-colored bottles. bohrpub.com

The application of a dental curing light after the application of SDF has been investigated. nih.govjocpd.comnih.gov Studies suggest that light curing can increase silver precipitation in infected dentin and enhance the remineralization effect. nih.govnih.gov One study found that light curing was the only factor that significantly affected the mean mineral density difference in carious lesions treated with SDF. nih.gov This indicates that while light can destabilize the solution in the bottle, controlled application of light during clinical use can have a therapeutic effect.

pH Stability and Its Chemical Implications

The pH of this compound solutions is typically alkaline, with values ranging from approximately 9 to 13. ada.org This high pH is a direct consequence of the presence of ammonia, which is a weak base. google.com The alkaline nature of the solution is crucial for its stability; however, it also has chemical implications.

The stability of the diamminesilver(1+) complex is dependent on both the ammonia concentration and the pH of the solution. For SDF solutions to remain stable, an alkaline pH is necessary. nih.gov However, the bioavailability of fluoride ions is reportedly higher at lower pH values. nih.gov To compensate for this, the fluoride concentration in SDF solutions is increased. nih.gov

Studies have shown that the pH of commercial SDF solutions generally remains stable over extended periods. nih.govnih.govnih.govmmclibrary.com For example, one study found that the pH of a 38% SDF solution remained consistent at around 10 over a 28-day period. mmclibrary.com Another study on five different brands showed stable alkalinity over 180 days. nih.govnih.gov This pH stability is essential for maintaining the integrity of the complex and ensuring the availability of the active ions. A drop in pH could lead to the protonation of ammonia to form ammonium ions, which would disrupt the diamminesilver(1+) complex and potentially lead to the precipitation of silver fluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique to probe the local chemical environment of specific atomic nuclei. In the context of SDF, various NMR active nuclei, including 19F, 1H, 31P, and 35Cl, offer a window into the complex chemical transformations that occur.

High-resolution 19F NMR spectroscopy is instrumental in identifying and quantifying the various fluoride-containing species that are formed when SDF interacts with mineralized tissues like enamel and dentin. nih.gov The chemical shift of the 19F nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of various fluoride compounds.

Studies utilizing 19F NMR have revealed that the application of SDF to hydroxyapatite (B223615), the primary mineral component of teeth, leads to the formation of several fluoride species over time. nih.gov Initially, a dominant sharp peak corresponding to loosely bound fluoride adsorbed on the surface is observed. nih.gov Concurrently, the formation of calcium fluoride (CaF₂) is indicated by a broad peak. nih.govnih.gov Over a period of 24 hours, a shift in the 19F NMR signal suggests the transformation of the initially formed calcium fluoride into fluoride-substituted hydroxyapatite (FSHA). nih.govnih.govresearchgate.net This transformation is a key aspect of the remineralization process.

Furthermore, 19F NMR has been employed to compare the solution status of SDF with silver(I)-fluoride (SF). frontiersin.orgresearchgate.net The 19F NMR spectrum of an aqueous SF solution displays a very broad signal, indicating a rapid exchange of fluoride ions with the silver(I) center on the NMR timescale. frontiersin.orgresearchgate.net In contrast, the spectrum of SDF shows a much sharper resonance, similar to that of a "free" fluoride ion, suggesting that the fluoride is not rapidly exchanging with the silver(I) center due to the presence of the stable diamminesilver(1+) complex. frontiersin.orgresearchgate.net

Detailed findings from 19F NMR analysis are summarized in the table below:

| Fluoride Species | Typical 19F NMR Chemical Shift (ppm) | Significance in SDF Reactions |

| Loosely bound surface fluoride | -115.8 to -116.9 | Initial adsorption of fluoride onto the hydroxyapatite surface. nih.gov |

| Calcium fluoride (CaF₂) | ~ -107.8 to -108.1 | An initial reaction product formed upon interaction of SDF with hydroxyapatite. nih.gov |

| Fluoride-substituted hydroxyapatite (FSHA) | ~ -104.5 | The product of the transformation of CaF₂, contributing to remineralization. nih.govnih.gov |

| Fluorapatite (B74983) (FAp) / Carbonated fluorapatite (CFAP) | ~ -102 / ~ -88 | Formed during the reaction of SDF, indicating the incorporation of fluoride into the apatite lattice. researchgate.netnih.gov |

1H NMR spectroscopy provides a means to investigate the behavior of the ammine (NH₃) ligands in the diamminesilver(1+) complex. frontiersin.orgresearchgate.net The dynamics of these ligands, including their release, are crucial for the subsequent reactions of the silver and fluoride ions.

By tracking the 1H NMR signals of ammonia, researchers can monitor its release from the [Ag(NH₃)₂]⁺ complex upon interaction with various media. frontiersin.orgresearchgate.net For instance, when SDF is added to human whole-mouth salivary supernatants, 1H NMR can be used to determine the amount of ammonia released. frontiersin.orgresearchgate.net This release is a prerequisite for the silver ion to interact with other species present in the oral environment, such as chloride ions, to form precipitates like silver chloride. frontiersin.orgresearchgate.net

The stability of the diamminesilver(1+) complex, facilitated by the ammonia ligands, is a key feature of SDF. sdi.com.au 1H NMR studies can help elucidate the conditions under which this complex dissociates, thereby initiating the therapeutic effects of its constituent ions. The technique is sensitive enough to follow the conformational dynamics and exchange processes of ligands in solution. copernicus.org

| Analyte | NMR Technique | Observation | Significance |

| Ammine Ligands (NH₃) | 1H NMR Spectroscopy | Tracking of ammonia release from the [Ag(NH₃)₂]⁺ complex. frontiersin.orgresearchgate.net | Understanding the dissociation of the stable complex and the subsequent availability of silver ions for reaction. frontiersin.orgresearchgate.net |

31P NMR spectroscopy is a valuable tool for examining the phosphate-containing components of tooth structure and any new phosphate species that may form upon reaction with SDF. nih.govnih.govresearchgate.netfrontiersin.org Since hydroxyapatite is a calcium phosphate mineral, 31P NMR can provide insights into changes in its crystalline structure and the formation of silver-phosphate compounds.

In studies investigating the reaction of SDF with hydroxyapatite powder, 31P Magic Angle Spinning (MAS)-NMR spectra have shown a single peak at approximately 2.7 ppm. nih.govnih.govresearchgate.net This peak, which remains consistent over time, indicates that the only phosphate species present is crystalline apatite, suggesting that the fundamental phosphate backbone of the hydroxyapatite remains intact during the initial reactions with SDF. nih.govnih.govresearchgate.net

However, the detection of phosphate species in silver/silver chloride nanoparticle deposits formed in human saliva after the addition of SDF, as analyzed by techniques including 31P NMR, suggests the potential formation of silver(I)-phosphate complexes in certain biological environments. frontiersin.org The formation of silver phosphate is considered one of the primary reactions leading to the discoloration observed in treated dental tissues. frontiersin.org

| Phosphate Species | NMR Technique | Chemical Shift (ppm) | Interpretation |

| Crystalline Apatite | 31P MAS-NMR | ~2.7 | The primary phosphate species in hydroxyapatite, which remains stable during the initial reaction with SDF. nih.govnih.govresearchgate.net |

| Silver(I)-Phosphate Complexes | 31P NMR | Varies | Postulated to form in biological fluids like saliva, contributing to the formation of precipitates. frontiersin.org |

In environments containing chloride ions, such as saliva, the reaction of SDF can lead to the formation of silver chloride (AgCl). nih.govnih.govresearchgate.net 35Cl NMR spectroscopy can be utilized to detect and characterize these chloride-containing reaction products.

Studies using 35Cl MAS-NMR have confirmed the formation of AgCl when SDF-treated hydroxyapatite is exposed to a chloride-containing remineralizing solution. nih.govnih.govresearchgate.net A distinct peak at approximately 36.5 ppm in the 35Cl MAS-NMR spectrum is indicative of the presence of AgCl. nih.gov This finding is significant as the formation of AgCl is a key step in the series of reactions that ultimately leads to the characteristic black staining associated with SDF treatment, which is due to the photoreduction of AgCl to metallic silver. nih.govnih.govresearchgate.netfrontiersin.org

| Chloride-Containing Product | NMR Technique | Chemical Shift (ppm) | Significance |

| Silver Chloride (AgCl) | 35Cl MAS-NMR | ~36.5 | Confirms the reaction of silver ions with chloride in the local environment, a precursor to the formation of metallic silver. nih.gov |

Magic Angle Spinning (MAS) is a crucial technique in solid-state NMR that allows for the acquisition of high-resolution spectra from solid samples by spinning the sample at a specific angle (the "magic angle," approximately 54.74°) relative to the external magnetic field. emory.eduwikipedia.orgnih.gov This technique is essential for studying the interactions of SDF with solid dental tissues like enamel and dentin. researchgate.netpeerj.com

MAS-NMR has been extensively used in conjunction with 19F, 31P, and 35Cl NMR to characterize the solid reaction products of SDF. nih.govnih.govresearchgate.net For instance, 19F MAS-NMR has been pivotal in identifying the formation of fluorhydroxyapatite (FHAp) and other fluoride compounds like CaF₂ on bovine enamel and dentin treated with SDF. researchgate.netpeerj.com The increased reactivity of SDF with dentin compared to enamel has also been demonstrated through more pronounced signal intensities in 19F MAS-NMR spectra of dentin samples. researchgate.net

Furthermore, 1H-31P cross-polarization (CP) MAS-NMR experiments have shown lower intensities for SDF-treated samples compared to untreated ones, indicating that fluoride ions have replaced hydroxyl ions in the apatite lattice. researchgate.net This provides direct evidence for the mechanism of fluoridation at the molecular level.

| NMR Technique | Application in SDF Research | Key Findings |

| 19F MAS-NMR | Characterization of solid fluoride reaction products on enamel and dentin. researchgate.netpeerj.com | Identification of fluorhydroxyapatite (FHAp), calcium fluoride (CaF₂), and fluoride-substituted carbonate. researchgate.net |

| 31P MAS-NMR | Analysis of the phosphate backbone of hydroxyapatite after SDF treatment. nih.govnih.govresearchgate.net | The crystalline apatite structure remains largely intact during the initial reaction phases. nih.govnih.govresearchgate.net |

| 35Cl MAS-NMR | Detection of solid chloride-containing products. nih.govnih.govresearchgate.net | Confirmation of silver chloride (AgCl) formation in chloride-rich environments. nih.govnih.govresearchgate.net |

| 1H-31P CP/MAS-NMR | Investigation of the substitution of hydroxyl ions by fluoride ions. researchgate.net | Reduced signal intensity indicates the replacement of OH⁻ by F⁻ in the apatite lattice. researchgate.net |

<sup>35</sup>Cl NMR for Chloride-Containing Products

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly well-suited for analyzing the surface of dental tissues after treatment with SDF. mdpi.comnih.govresearchgate.net

XPS analysis of dentin treated with SDF has shown the presence of metallic silver and silver compounds on the surface. nih.govresearchgate.net The technique can also detect the presence of fluoride, although in some in vitro studies, it was found in trace amounts, suggesting that it may not be a major surface product under all conditions or could be washed away. nih.gov

Studies investigating the penetration depth of SDF components have utilized XPS to analyze the elemental composition at different depths. mdpi.com These studies have revealed high retention of fluoride on the surface with limited penetration into deeper layers, while silver exhibited deeper penetration. mdpi.com XPS has also been instrumental in identifying the chemical state of silver on treated surfaces, with findings suggesting the presence of metallic silver (Ag⁰). hku.hk

The table below summarizes key findings from XPS analyses of SDF-treated surfaces:

| Element/Compound | Observation from XPS | Significance |

| Silver (Ag) | Presence of metallic silver (Ag⁰) and silver compounds on the surface. Deeper penetration compared to fluoride. mdpi.comnih.govresearchgate.nethku.hk | Indicates the reduction of silver ions to metallic silver, contributing to the antimicrobial effect and discoloration. Deeper penetration may enhance its therapeutic reach. mdpi.com |

| Fluoride (F) | High retention on the surface with limited penetration. Detected in trace amounts in some studies. mdpi.comnih.gov | Suggests a primary surface-acting role for fluoride in forming a protective layer, with the potential for some fluoride to be washed away. mdpi.comnih.gov |

| Calcium (Ca) & Phosphorus (P) | Increased levels observed in dentin after SDF treatment. nih.gov | Indicates a reduction in demineralization and preservation of the mineral content of the tooth structure. nih.gov |

| Silver Chloride (AgCl) | Identified as a major reaction product on dentin surfaces. nih.govnzda.org.nz | Confirms the reaction pathway in chloride-containing environments. |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Structural Modifications

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and monitor molecular vibrations within a sample. frontiersin.orgjapsonline.com In the context of SDF, FTIR is instrumental in elucidating the chemical changes that occur upon its application to materials like dentin.

When SDF interacts with demineralized dentin, FTIR analysis reveals significant structural modifications. nih.gov A key finding is the increase in peaks corresponding to apatite formation, which is more pronounced in SDF-treated groups compared to those treated with similar silver compounds without fluoride, such as silver diamine nitrate (SDN). mdpi.com This suggests that the fluoride component of SDF acts as a catalyst, promoting the incorporation of calcium and phosphate ions into the crystal lattice and thereby enhancing apatite crystal growth. mdpi.com

Studies have shown a significant difference in the amide I-to-hydrogen phosphate (HPO₄²⁻) ratio in SDF-treated dentin. scispace.com A lower amide I/HPO₄²⁻ ratio is observed, indicating a higher mineral-to-matrix ratio and a reduction in the organic component degradation. nih.gov This is further supported by observations of smoother dentin surfaces with unexposed collagen fibers after SDF treatment. f1000research.com

The table below summarizes the key FTIR spectral changes observed after treating demineralized dentin with SDF.

| Spectral Region | Observation | Interpretation |

| Amide I and Amide II | Decreased intensity of Amide I and II peaks. | Reduction in exposed organic collagen matrix due to mineral deposition. |

| Phosphate (PO₄³⁻) | Increased intensity and sharpening of phosphate vibrational bands. | Formation and growth of apatite crystals, indicating remineralization. mdpi.com |

| Hydrogen Phosphate (HPO₄²⁻) | Significant decrease in the Amide I/HPO₄²⁻ ratio. nih.gov | Increased mineral content relative to the organic matrix. nih.gov |

The spectra of SDF itself, when mixed with other compounds like glutathione, can also be analyzed to understand potential interactions and modifications to the original compound. researchgate.net

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX/EDS) for Morphological and Elemental Distribution Analysis

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography, while Energy-Dispersive X-ray Spectroscopy (EDX or EDS) analyzes the elemental composition of specific areas. karger.com These techniques are invaluable for visualizing the micromorphological changes and mapping the elemental distribution following the application of SDF.

SEM analysis of dentin treated with SDF reveals significant surface alterations. nih.gov In untreated carious dentin, SEM images show patent (open) and rough dentinal tubules. genesispub.org Following SDF application, these tubules often appear blocked or occluded. genesispub.orgekb.eg The surfaces also tend to be smoother. nih.gov Some studies report the formation of needle-shaped crystals and an increase in the size of hydroxyapatite crystals on the treated dentin surface. genesispub.org The degree of tubule occlusion can vary, with some studies showing partial occlusion. nih.gov

EDX analysis complements SEM by identifying the elements present in the treated areas. karger.com In carious lesions treated with 38% SDF, the main elements detected are carbon, oxygen, phosphorus, chlorine, silver, and calcium. karger.comcabidigitallibrary.orgmmclibrary.com Minor elements such as sodium, magnesium, aluminum, silicon, zinc, and sulfur have also been identified within the SDF precipitation zone. cabidigitallibrary.orgmmclibrary.com EDX mapping shows that silver particles can accumulate within the intertubular dentin and can also occlude dentinal tubules. escholarship.org The distribution of silver is not uniform, with higher concentrations often found in the more demineralized areas. mmclibrary.com

The following table presents a summary of elemental compositions found in SDF-treated dentin as determined by EDX analysis in various studies.

| Study | Main Elements Detected | Minor Elements Detected |

| (Tsay et al., 2019) | Carbon, Oxygen, Phosphorus, Chlorine, Silver, Calcium karger.comcabidigitallibrary.orgmmclibrary.com | Sodium, Magnesium, Aluminum, Silicon, Zinc, Sulfur cabidigitallibrary.orgmmclibrary.com |

| (Heshmat et al., 2023) | Fluorine, Sodium, Phosphorus, Calcium, Silver genesispub.org | - |

| (Hassan et al., 2021) | Silver, Calcium, Phosphorus | - |

X-ray Diffraction (XRD) for Crystalline Phase Identification

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases of a material. nih.gov When SDF reacts with tooth structure or other solutions, new crystalline compounds are formed, and XRD is used to identify them.

In studies investigating the reaction of SDF with remineralization solutions containing chloride ions, XRD analysis of the resulting precipitate reveals the formation of silver chloride (AgCl) as a major crystalline product. nih.govnih.govfrontiersin.org Sharp diffraction peaks corresponding to the crystal planes of AgCl are consistently observed. nih.govnih.govnzda.org.nz In addition to AgCl, the formation of metallic silver (Ag) is also detected, though typically as a minor component. nih.govnih.govfrontiersin.org

The presence of these crystalline phases is significant as they contribute to the therapeutic effects of SDF. The formation of AgCl and metallic silver on and within the demineralized tooth structure can block dentinal tubules and create a mineralized barrier. nzda.org.nz A systematic review of in vitro studies confirmed that XRD analysis of SDF-treated dentin shows sharp peaks for silver chloride and silver, indicating a restoration of crystallinity. nih.gov

The table below lists the crystalline phases identified by XRD in the reaction products of SDF.

| Identified Crystalline Phase | Key XRD Peaks (2θ) | Significance |

| Silver Chloride (AgCl) | 27.8°, 32.2°, 46.2° nzda.org.nz | Main reaction product, contributes to tubule occlusion. nzda.org.nz |

| Metallic Silver (Ag) | 38.3°, 44.3°, 64.4° frontiersin.org | Minor product, contributes to the antimicrobial effect and discoloration. |

| Fluorapatite/Carbonated Fluorapatite | - | Indicates remineralization of tooth structure. nih.govfrontiersin.org |

UV-Visible Spectroscopy for Electronic Transitions and Nanoparticle Detection

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a sample, providing information about electronic transitions and the presence of certain molecules and nanoparticles.

The UV-Vis spectrum of silver(I) fluoride solutions shows absorption maxima that can be attributed to ligand-to-metal ion charge-transfer bands. frontiersin.org For instance, a commercial sample of 1:1 silver fluoride at pH 5.5 exhibited absorption maxima at 208 nm and 269 nm. frontiersin.org The latter extends into the near-visible region, which can be responsible for a yellowish coloration. frontiersin.org It is important to note that the purity of the silver fluoride can affect the spectrum, as trace contaminants with different silver oxidation states may also absorb in the UV-Vis range. frontiersin.org

A key application of UV-Vis spectroscopy in the context of SDF is the detection and characterization of silver nanoparticles (AgNPs). researchgate.net The formation of AgNPs from the reduction of silver ions in SDF is indicated by a characteristic surface plasmon resonance (SPR) peak in the UV-Vis spectrum. researchgate.net This peak typically appears in the range of 400-450 nm. researchgate.netbibliomed.org The position and shape of the SPR peak can provide information about the size and shape of the nanoparticles. For example, one study reported a characteristic surface plasmon peak for silver nanoparticles at 416 nm. researchgate.net

The table below summarizes the characteristic UV-Vis absorption peaks related to this compound and its nanoparticle products.

| Species | Characteristic Absorption Peak(s) | Significance |

| Silver(I) Fluoride | ~208 nm, ~269 nm frontiersin.org | Electronic transitions within the silver(I) fluoride complex. frontiersin.org |

| Silver Nanoparticles (AgNPs) | ~400-450 nm (Surface Plasmon Resonance) researchgate.net | Confirmation of the formation of silver nanoparticles. |

Micro-Computed Tomography (Micro-CT) for Microstructural Changes in Model Systems

Micro-Computed Tomography (Micro-CT) is a non-destructive 3D imaging technique that allows for the quantitative analysis of microstructural changes in materials. mmclibrary.com In dental research, it is used to assess changes in mineral density and lesion depth in teeth treated with SDF. koreascience.krjkdhs.org

Studies using micro-CT have shown that the application of SDF to carious lesions leads to an increase in the radiopacity of the lesion. mdpi.com This increased radiopacity is attributed to the presence of silver ions and the formation of new mineral compounds like calcium fluoride. mdpi.com The increase in radiopacity can be significant, with some studies reporting a 30-45% increase after SDF application alone. mdpi.com

Micro-CT analysis can also quantify the reduction in lesion depth after treatment. nih.gov Following SDF application, a remineralized layer is often observable on micro-CT images. koreascience.kr In some cases, particularly in deep cavitated lesions, silver precipitation can be observed penetrating into the pulp chamber. cabidigitallibrary.orgmmclibrary.com

The table below presents typical findings from Micro-CT analysis of carious lesions treated with SDF.

| Micro-CT Parameter | Finding | Interpretation |

| Radiopacity | Significant increase in the radiopacity of the carious lesion. mdpi.com | Deposition of silver and formation of new mineral phases. mdpi.com |

| Lesion Depth | Reduction in the depth of the demineralized lesion. nih.gov | Remineralization and arrest of the caries process. |

| Mineral Density | Higher mineral density in the surface and subsurface regions of the lesion. escholarship.org | Increased mineral content due to the action of SDF. |

Nanoindentation for Material Hardness and Mechanical Property Analysis

Nanoindentation is a technique used to measure the mechanical properties of materials at the nanoscale, including hardness and elastic modulus. nzda.org.nz It is particularly useful for evaluating the changes in the mechanical properties of dentin following treatment with SDF.

The application of SDF to demineralized or caries-affected dentin has been shown to significantly increase its hardness and elastic modulus. koreascience.krd-nb.info For example, one study found the hardness of SDF-treated dentin in a reduced saliva condition to be 0.44 GPa, compared to 0.13 GPa for the untreated control. nzda.org.nz Similarly, the elastic modulus increased from 3.56 GPa to 11.21 GPa after SDF treatment in the same condition. nzda.org.nz This indicates a significant recovery of the mechanical properties of the demineralized tissue.

The increase in hardness and elastic modulus is attributed to the formation of both extrafibrillar and intrafibrillar minerals within the demineralized dentin. d-nb.info The use of nanoindentation allows for the mapping of these mechanical property changes across the lesion, providing a detailed profile of the treatment's effectiveness. nih.gov Some studies have shown that SDF can penetrate the full thickness of demineralized dentin and even into the underlying sound dentin, leading to a variation in hardness and elastic modulus with location. nih.gov

The following table summarizes the changes in mechanical properties of dentin after SDF treatment as measured by nanoindentation.

| Mechanical Property | Condition | Untreated (Control) | SDF Treated |

| Hardness (GPa) | Reduced Saliva | 0.13 ± 0.07 nzda.org.nz | 0.44 ± 0.07 nzda.org.nz |

| Elastic Modulus (GPa) | Reduced Saliva | 3.56 ± 0.86 nzda.org.nz | 11.21 ± 2.35 nzda.org.nz |

| Hardness (GPa) | Normal Saliva | 0.15 ± 0.06 nzda.org.nz | 0.27 ± 0.10 nzda.org.nz |

| Elastic Modulus (GPa) | Normal Saliva | 5.25 ± 3.08 nzda.org.nz | 11.00 ± 4.30 nzda.org.nz |

Chemical Reactivity and Mechanistic Investigations of Diamminesilver 1+ Fluoride

Interactions with Phosphate-Containing Inorganic Substrates (e.g., Apatitic Materials, Hydroxyapatite (B223615), Beta-Tricalcium Phosphate)

Upon application of diamminesilver(1+) fluoride (B91410) to hydroxyapatite, one of the initial and major byproducts is calcium fluoride (CaF₂). sdi.com.auadejournal.com Time-resolved Magic Angle Spinning-Nuclear Magnetic Resonance (MAS-NMR) spectroscopy has shown that CaF₂ begins to form almost immediately upon contact. nih.govfrontiersin.org This layer of CaF₂ is considered a crucial reservoir of fluoride ions. sdi.com.aufluoridealert.org

The formation of CaF₂ is a dynamic process. Initially, globular particles of CaF₂ are observed on the surface of the hydroxyapatite. nih.gov However, this initially formed CaF₂ can be transformed over time. Studies have shown that under remineralization conditions, the initial CaF₂ can be gradually converted into fluoride-substituted hydroxyapatite (FSHA). nih.govfrontiersin.org This transformation suggests a dynamic equilibrium where the initially precipitated CaF₂ dissolves to provide fluoride ions for the more stable FSHA formation. nih.govfrontiersin.org The amount of CaF₂ formed is dependent on factors such as the concentration of the fluoride solution and the pH of the environment. researchgate.netnih.gov

| Time Point | 19F NMR Peak (ppm) | Reaction Product Identified | Reference |

| 0 min | -115.8 | Adsorbed surface F⁻ | |

| 10 min | -116.9 to -115.8 | Initial formation of CaF₂ | nih.gov |

| 24 h | -104.5 | Transformation to Fluoride-Substituted Hydroxyapatite (FSHA) | nih.govfrontiersin.org |

Another significant product of the reaction between diamminesilver(1+) fluoride and hydroxyapatite is silver phosphate (B84403) (Ag₃PO₄). sdi.com.auadejournal.com The formation of silver phosphate is a key contributor to the observed effects of the compound. sdi.com.auessentdent.org This reaction occurs in a basic environment where the silver ions from the diamminesilver complex react with the phosphate groups of the hydroxyapatite. essentdent.org

The presence of silver phosphate has been confirmed through various analytical techniques. sdi.com.auijdmsrjournal.com It is often observed as a precipitate on the treated surface. ijdmsrjournal.com However, the formation of silver phosphate can be influenced by the ionic environment. In the presence of chloride ions, for instance, the formation of silver chloride (AgCl) may be favored over silver phosphate due to the lower solubility of AgCl. nih.govfrontiersin.org The dark discoloration often associated with the use of this compound is thought to be a result of the silver phosphate, which can be photoreduced to metallic silver. sdi.com.au

A critical aspect of the reactivity of this compound is the incorporation of fluoride into the apatite crystal lattice. mmclibrary.com This process leads to the formation of more acid-resistant mineral phases such as fluorapatite (B74983) (Ca₁₀(PO₄)₆F₂), fluorohydroxyapatite (Ca₁₀(PO₄)₆(OH)F), or fluoride-substituted hydroxyapatite (FSHA). sdi.com.auresearchgate.net

The fluoride ions released from the this compound complex can substitute the hydroxyl groups in the hydroxyapatite structure. mmclibrary.com This substitution results in a more stable crystalline structure that is less soluble in acidic conditions. mmclibrary.com Studies using techniques like MAS-NMR and Raman spectroscopy have confirmed the formation of these fluoridated apatites. nih.govfrontiersin.orgresearchgate.net The extent of fluoride incorporation is dependent on the concentration of this compound used. nih.gov Research has shown that even low concentrations of fluoride can lead to the formation of fluoride-substituted apatite. nih.gov This newly formed mineral layer is highly remineralized and rich in calcium and phosphate. adejournal.com

The chemical reactions of this compound and the resulting products are significantly influenced by the surrounding pH and ionic composition. nih.govscielo.br The alkaline nature of the this compound solution itself, typically with a pH between 8 and 10, facilitates the initial reactions with hydroxyapatite. ijdmsrjournal.com

The pH of the environment affects the release and availability of fluoride ions. scielo.br In acidic conditions, the release of fluoride may be altered compared to neutral or alkaline environments. scielo.br One study found that fluoride release was highest in a neutral medium compared to acidic or alkaline media. scielo.br

The presence of other ions, particularly chloride, plays a crucial role in determining the silver-containing precipitates. In a chloride-rich environment, such as saliva, the formation of silver chloride (AgCl) is predominant over silver phosphate (Ag₃PO₄). nih.govfrontiersin.org This is due to the high stability and low solubility of AgCl. researchgate.netnih.gov The formation of AgCl can subsequently lead to the generation of metallic silver nanoparticles through a photoreduction process. nih.govfrontiersin.org

Incorporation of Fluoride into Apatitic Structures (Fluorapatite, Fluorohydroxyapatite, Fluoride-Substituted Hydroxyapatite)

Silver Deposition and Precipitation Mechanisms

The application of this compound also leads to the deposition of silver in various forms on the substrate surface.

Role of Solution Conditions and Co-existing Ions in Silver Precipitation

The precipitation of silver from this compound solutions is significantly influenced by the surrounding solution conditions and the presence of other ions.

pH: The pH of the solution plays a critical role. In demineralization (acidic) conditions, the diamminesilver complex can remain in solution. nih.govnih.gov However, changes in pH can affect the stability of the complex and the solubility of silver salts. nih.govnih.gov The alkaline nature of some SDF solutions, with a pH around 10, is thought to promote the association of covalent bonds between phosphate ions and collagen. guident.netresearchgate.net

Co-existing Ions:

Chloride (Cl⁻): As discussed, chloride ions are highly reactive with the silver ions in SDF, leading to the precipitation of silver chloride (AgCl). vulcanchem.comfrontiersin.orgresearchgate.net

Phosphate (PO₄³⁻): In the absence of chloride, or when chloride concentrations are low, silver can react with phosphate ions to form silver phosphate (Ag₃PO₄). nih.govhku.hkessentdent.org However, due to the lower solubility of AgCl, the presence of chloride will favor the formation of AgCl over Ag₃PO₄. nih.govhku.hkfrontiersin.org

In a remineralization solution, which typically contains calcium, phosphate, and chloride ions, SDF will react to form fluorapatite/carbonated fluorapatite and AgCl/Ag. nih.govnih.govresearchgate.net The formation of these insoluble precipitates is a key part of how SDF functions. nih.gov

Interactions with Organic Matrices and Biomolecules

This compound interacts significantly with organic components, particularly proteins and the extracellular matrix of biofilms.

Chemical Binding and Complexation with Proteins (e.g., Collagen)

Silver ions released from this compound have a strong affinity for proteins, especially collagen, which is a major component of dentin. guident.netwiley.com Silver ions can be reduced by proteins like collagen, resulting in metallic silver attached to the protein, forming a silver-protein complex. nih.gov This interaction is believed to protect the collagen from degradation. nih.gov

The binding of silver to proteins often involves interaction with sulfhydryl groups (–SH) present in amino acids like cysteine. essentdent.orgnih.gov This interaction can alter the protein structure and function. It has been observed that dentin treated with SDF shows a greater amount of intact collagen compared to untreated dentin. nih.gov

Inhibition of Proteinase and Other Enzymatic Activities

A significant aspect of the interaction of this compound with organic matrices is its ability to inhibit the activity of various enzymes, particularly proteinases.

Matrix Metalloproteinases (MMPs): SDF has been shown to inhibit the activity of matrix metalloproteinases, including MMP-2, MMP-8, and MMP-9. nih.govsdi.com.auwikipedia.orgijdmsrjournal.com These enzymes are responsible for the breakdown of collagen, and their inhibition helps to preserve the integrity of the dentin matrix. nih.govijdmsrjournal.com Studies have indicated that a 38% SDF solution can inhibit up to 80% of the activity of these MMPs. karger.com

Cysteine Cathepsins: SDF also inhibits the activity of cysteine cathepsins, another group of enzymes involved in collagen degradation. sdi.com.auwiley.comwikipedia.org It is suggested that silver ions play a more significant role than fluoride in this inhibitory effect. wiley.com

Other Enzymes: The antibacterial action of silver ions also involves the inactivation of various bacterial enzymes by interacting with their thiol groups, which disrupts metabolic processes like the electron transport system. nih.govmmclibrary.com

The inhibitory effect on these enzymes is a key mechanism by which SDF helps to arrest the degradation of the organic matrix in dental caries. nih.govwiley.com

| Enzyme Class | Specific Enzymes Inhibited | Observed Effect |

|---|---|---|

| Matrix Metalloproteinases (MMPs) | MMP-2, MMP-8, MMP-9 | Significant inhibition of proteolytic activity, preventing collagen degradation. nih.govsdi.com.auwikipedia.orgijdmsrjournal.com |

| Cysteine Cathepsins | Cathepsin B, Cathepsin K | Inhibition of activity, contributing to the preservation of the collagen matrix. sdi.com.auwiley.comwikipedia.org |

| Bacterial Enzymes | Various, including those in the electron transport chain | Inactivation through interaction with thiol groups, leading to bacterial cell death. nih.govmmclibrary.com |

Interaction with Polysaccharides and Biofilm Components

This compound is effective in inhibiting the formation of biofilms, which are complex communities of microorganisms embedded in an extracellular matrix of polysaccharides. sdi.com.aunih.gov Both the silver and fluoride ions contribute to this effect.

High concentrations of fluoride can inhibit biofilm formation by binding to bacterial cellular components and interfering with enzymes related to carbohydrate metabolism and sugar uptake. nih.govsdi.com.auwiley.com Silver ions have a multi-faceted antibacterial action, including damaging the bacterial cell wall, inhibiting enzymes, and preventing DNA replication, all of which disrupt biofilm formation. essentdent.orgsdi.com.au

Studies have shown that SDF can inhibit the growth of various cariogenic bacteria within biofilms, such as Streptococcus mutans, Lactobacillus species, and Actinomyces naeslundii. nih.govsdi.com.aukarger.com It has also been observed that SDF inhibits the adherence of S. mutans to surfaces. wikipedia.org The interaction of SDF with hydroxyapatite has been shown to inhibit the adsorption of salivary proteins, which is an early step in biofilm formation. guident.netrfppl.co.in

Dissolution and Ionic Release Kinetics

The dissolution of this compound in an aqueous environment leads to the release of its constituent ions: silver (Ag⁺), fluoride (F⁻), and ammonium (B1175870) (NH₄⁺). nih.govnih.gov The kinetics of this release are influenced by the surrounding medium.

An in vitro study investigating the chemical kinetics of SDF in different solutions (demineralization, remineralization, and deionized water) found that in deionized water and a demineralization solution, the concentrations of ammonium and silver ions decreased over time, while the fluoride concentration increased. nih.gov This suggests the formation of the diamminesilver complex, which keeps silver ions in solution. nih.govnih.gov

In a remineralization solution, the concentrations of silver and fluoride ions were found to be negligible, indicating their rapid reaction with other ions in the solution to form precipitates like AgCl and fluorapatite. nih.govnih.gov

The release of fluoride from SDF-treated surfaces has been shown to be highest initially and then decrease over time. scielo.brscielo.br The pH of the surrounding medium also affects fluoride release, with one study finding the highest release in a neutral medium compared to acidic or alkaline media. scielo.brscielo.br Another study noted that fluoride concentration in saliva peaked immediately after application and returned to baseline within an hour. researchgate.net

| Time | Acidic Medium (ppm) | Neutral Medium (ppm) | Alkaline Medium (ppm) |

|---|---|---|---|

| Day 1 | 8.83 | 23.17 | 18.92 |

| Day 30 | 0.477 | 3.325 | 4.183 |

Data adapted from an in vitro study on primary teeth. scielo.br

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

| This compound | [Ag(NH₃)₂]F |

| Silver Chloride | AgCl |

| Silver Phosphate | Ag₃PO₄ |

| Calcium Fluoride | CaF₂ |

| Fluorapatite | Ca₅(PO₄)₃F |

| Carbonated Fluorapatite | Ca₁₀(PO₄,CO₃)₆F₂ |

| Silver | Ag |

| Ammonium | NH₄⁺ |

| Fluoride | F⁻ |

| Silver ion | Ag⁺ |

| Calcium ion | Ca²⁺ |

| Phosphate ion | PO₄³⁻ |

| Chloride ion | Cl⁻ |

| Collagen | Not applicable |

| Matrix Metalloproteinase-2 | MMP-2 |

| Matrix Metalloproteinase-8 | MMP-8 |

| Matrix Metalloproteinase-9 | MMP-9 |

| Cysteine Cathepsin | Not applicable |

| Streptococcus mutans | Not applicable |

| Lactobacillus | Not applicable |

| Actinomyces naeslundii | Not applicable |

| Hydroxyapatite | Ca₅(PO₄)₃(OH) |

| Water | H₂O |

| Silver Nitrate (B79036) | AgNO₃ |

| Sodium Fluoride | NaF |

| Cathepsin B | Not applicable |

| Cathepsin K | Not applicable |

| Thiol | -SH |

| L-cysteine | C₃H₇NO₂S |

| Thiocyanate | SCN⁻ |

| Silver(I)-oxide | Ag₂O |

| Sodium monofluorophosphate | Na₂PO₃F |

| Tin(II)-fluoride | SnF₂ |

| Ammonium chlorate | NH₄ClO₃ |

| Aldehyde | R-CHO |

| Carboxylic acid | R-COOH |

| Silver amino acids | Not applicable |

| Silver nucleic acids | Not applicable |

| Sodium hydroxide (B78521) | NaOH |

| Calcium nitrate | Ca(NO₃)₂ |

| Trypsin | Not applicable |

| Collagenase | Not applicable |

| Glucan | (C₆H₁₀O₅)n |

| Salivary proteins | Not applicable |

| Dextran | (C₆H₁₀O₅)n |

| Potassium iodide | KI |

| Silver iodide | AgI |

| Chlorhexidine | C₂₂H₃₀Cl₂N₁₀ |

| Galardin | C₂₀H₂₈N₄O₅ |

| Benzalkonium chloride | C₁₇H₃₀ClN |

| Acidulated phosphate fluoride | Not applicable |

| Stannous fluoride | SnF₂ |

| Silver diamine fluoride | [Ag(NH₃)₂]F |

| Silver(I)-fluoride | AgF |

| Sodium | Na |

| Potassium | K |

| Strontium | Sr |

| Glass ionomer cement | Not applicable |

| Resin | Not applicable |

| Silver-protein complex | Not applicable |

| Hydrogen fluoride | HF |

| Aurothiomalate | C₄H₄AuNaO₄S |

| Silver(I)-bromide | AgBr |

| Silver(I)-iodide | AgI |

| Silver(I)-phosphate | Ag₃PO₄ |

Release of Silver Ions (Ag⁺) in Different Media

The dissociation of the diamminesilver(I) complex, [Ag(NH₃)₂]⁺, to release free silver ions (Ag⁺) is a key aspect of the compound's reactivity. The stability of this complex and the subsequent availability of Ag⁺ are highly dependent on the solution's properties.

In deionized water, this compound readily dissolves, leading to an initial release of its constituent ions. nih.gov One study observed that upon adding a 3.16 mM solution of the compound to deionized water, it completely dissociated, yielding initial concentrations of approximately 0.6 mM for Ag⁺. nih.gov However, a subsequent slow decrease in the concentration of free Ag⁺ was noted, at a rate of about 0.08 mM/h. nih.gov This decrease is attributed to the formation of the stable diamminesilver complex, [Ag(NH₃)₂]⁺, as ammonium ions (NH₄⁺) combine with the released silver ions. nih.govresearchgate.net

The composition of the medium significantly alters this release profile. In an acidic demineralization solution (pH 4), the initial concentration of Ag⁺ was found to be substantially higher, at 4.5 mM, which then decreased at a rate of 0.5 mM/h. nih.gov In contrast, when introduced into a neutral (pH 7.0) remineralization solution containing chloride ions, the concentration of free Ag⁺ was negligible, not rising above the minimum detection limit of the ion-selective electrode. nih.govnih.gov This is due to the rapid reaction between Ag⁺ and chloride ions (Cl⁻) to form a white precipitate of silver chloride (AgCl). nih.govresearchgate.net This precipitate can then be photo-reduced to metallic silver. nih.govresearchgate.net

The presence of biological materials further influences silver ion release. When applied to dentin, there is a sustained release of silver ions. nih.gov Studies have shown that dentin pre-treated with a 38% this compound solution and restored with glass ionomer cements demonstrated a sustainable release of silver for up to two years. nih.gov

Interactive Data Table: Silver Ion (Ag⁺) Release Kinetics in Various Media

| Medium | Initial Ag⁺ Concentration (mM) | Rate of Change (mM/h) | Key Observations |

| Deionized Water | 0.6 | -0.08 | Gradual decrease due to formation of [Ag(NH₃)₂]⁺ complex. nih.gov |

| Demineralization Solution (pH 4) | 4.5 | -0.5 | Higher initial release followed by a faster decrease compared to deionized water. nih.gov |

| Remineralization Solution (pH 7, with Cl⁻) | Negligible | Not applicable | Rapid precipitation of AgCl prevents significant free Ag⁺ concentration. nih.govnih.gov |

Release of Fluoride Ions (F⁻) in Different Media

The release of fluoride ions (F⁻) from this compound is equally critical and is influenced by the surrounding environment. Upon dissolution, the compound serves as a source of free fluoride ions, which can then interact with their environment.

In deionized water, the dissociation of this compound leads to an increase in F⁻ concentration, corresponding to the formation of the diamminesilver complex which consumes other ions. nih.gov A similar trend is observed in acidic demineralization solutions, where an increase in F⁻ concentration at a rate of 0.7 mM/h has been measured. nih.gov

The pH of the medium has a pronounced effect on the long-term release of fluoride. An in-vitro study investigating fluoride release from primary teeth enamel treated with a 38% solution over 30 days found that the release pattern varied significantly between acidic, neutral, and alkaline media. scielo.brscielo.br On the first day, the highest mean fluoride release was observed in the neutral medium (23.17 ppm), followed by the alkaline medium (18.92 ppm), and the lowest in the acidic medium (8.83 ppm). scielo.brscielo.br Over the 30-day period, there was a persistent decrease in fluoride release across all media. scielo.brscielo.br By day 30, the fluoride release was 4.183 ppm in the alkaline medium, 3.325 ppm in the neutral medium, and only 0.477 ppm in the acidic medium. scielo.brscielo.br This suggests that while an initial burst of fluoride occurs, the sustained release is lower in acidic conditions. scielo.brscielo.br This is contrary to what is seen with some other fluoride-releasing materials, which tend to release more fluoride in acidic media. scielo.br

In artificial saliva, a "burst effect" is typically observed within the first 24 hours, followed by a gradual decrease. researchgate.net One study comparing different fluoride agents found that after 7 days, this compound released more fluoride than acidulated phosphate fluoride gel but less than a fluoride varnish. researchgate.net The presence of calcium and phosphate ions in saliva can lead to the formation of calcium fluoride (CaF₂), which acts as a reservoir, slowly releasing fluoride ions, especially under acidic conditions. patsnap.commdpi.comnih.gov This CaF₂ can then transform over time into more stable, acid-resistant compounds like fluorapatite or fluoride-substituted hydroxyapatite. frontiersin.orgnih.govessentdent.org

Interactive Data Table: Fluoride Ion (F⁻) Release in Different pH Media Over Time

| Time | Acidic Medium (ppm) | Neutral Medium (ppm) | Alkaline Medium (ppm) |

| Day 1 | 8.83 | 23.17 | 18.92 |

| Day 30 | 0.477 | 3.325 | 4.183 |

| Data sourced from an in-vitro study on primary teeth enamel. scielo.brscielo.br |

Influence of Environmental Factors on Ion Release Profiles

Environmental factors, particularly pH and the presence of other ions, are determinant in the chemical reactivity and ion release profiles of this compound.

The pH of the surrounding medium directly influences the chemical equilibria governing ion release. As detailed previously, fluoride release is significantly affected by pH, with neutral and alkaline environments showing higher sustained release compared to acidic ones over a 30-day period. scielo.brscielo.br In acidic solutions, while there is an initial release, the long-term availability of fluoride appears to be diminished. scielo.brscielo.br Conversely, the addition of this compound itself causes an increase in the pH of the solution it is added to, with the greatest increase observed in deionized water and the least in a demineralization solution. nih.gov

The ionic composition of the medium plays a crucial role, especially for silver ion release. The presence of chloride ions, commonly found in biological fluids like saliva, leads to the immediate precipitation of silver chloride (AgCl). nih.govresearchgate.net This reaction effectively sequesters free silver ions from the solution, significantly lowering their concentration. nih.govnih.gov Similarly, in the presence of calcium and phosphate, fluoride ions can precipitate as calcium fluoride (CaF₂), which then acts as a slow-release fluoride reservoir. patsnap.commdpi.comnih.gov The presence of other materials, such as glutathione, has also been shown to influence fluoride release, with its addition to this compound leading to an increased release of fluoride ions. nih.gov The stability of the this compound solution itself can be affected over time, with some studies noting a tendency for fluoride content to decrease over a 30-day period after opening. nih.gov

Theoretical and Computational Studies of Diamminesilver 1+ Fluoride

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a versatile tool in chemistry for predicting molecular properties and interpreting bonding. frontiersin.orgscispace.com DFT calculations have been particularly insightful in elucidating the structure and bonding within the diamminesilver(1+) cation, [Ag(NH₃)₂]⁺.

Research has shown that while silver(I) ions can be tetrahedrally coordinated in pure solvents, the presence of ligands like ammonia (B1221849) leads to the formation of near-linear, two-coordinate complexes. acs.org This structural preference is explained by the silver(I) cation's propensity for sd-hybridization. frontiersin.orgacs.org DFT calculations support this model, revealing a delicate balance of competing effects that stabilize the linear [Ag(NH₃)₂]⁺ structure. These effects include not only the sd-hybridization of the Ag⁺ ion but also its ability to polarize the ammonia ligands, which in turn affects the strength of their hydrogen bonding with surrounding solvent molecules. acs.org

DFT studies on ammoniated silver cations have explored the ligand exchange reactions with water, further confirming the stability of the diammine complex. acs.org The calculations demonstrate that the reaction of [Ag(NH₃)ₙ]⁺ with water proceeds rapidly until only three ammonia ligands remain, followed by a much slower loss of an additional ligand to form the stable [Ag(NH₃)₂(H₂O)ₘ]⁺ cluster. acs.org This highlights the energetic favorability of the diammine coordination.

| Parameter | Finding | Significance | Source |

|---|---|---|---|

| Coordination Geometry | The [Ag(NH₃)₂]⁺ cation exhibits a near-linear, two-coordinate geometry. | Confirms the prevalence of sd-hybridization for the Ag(I) ion in the presence of strong-field ligands like ammonia. | frontiersin.orgacs.org |

| Bonding | Bonding is dominated by Ag(I) sd-hybridization, ligand polarization, and hydrogen bonding effects with the solvent. | Provides a comprehensive picture of the forces stabilizing the complex in solution. | acs.org |

| Complex Stability | The [Ag(NH₃)₂(H₂O)ₘ]⁺ cluster is identified as a particularly stable species in mixed ammonia-water systems. | Explains the persistence of the diammine complex even in aqueous environments. | acs.org |

Molecular Dynamics Simulations of Solution Behavior and Interfacial Interactions

Molecular Dynamics (MD) simulations are a powerful method for studying the physical movements of atoms and molecules over time, providing a detailed view of solution structure and dynamics. e3s-conferences.orgekb.eg For diamminesilver(1+) fluoride (B91410), MD simulations help to understand the behavior of the individual ions in aqueous solution and their interactions at interfaces.

First-principles MD simulations of a single fluoride anion in a water slab have been used to model its solvation and interfacial properties. nih.gov These simulations show that the fluoride ion has a strong hydration energy and a well-defined first solvation shell. frontiersin.orgnih.gov The presence of the fluoride ion was found to have only a small effect on the structure and rotational dynamics of nearby water molecules in the bulk liquid. nih.gov However, at the liquid-vapor interface, the fluoride ion increases the molecular dipole moments of adjacent water molecules. nih.gov Such studies, often neglecting the counter-ion to focus on the anion's behavior, indicate that fluoride is typically repelled from the air-water interface. nih.gov

Other MD simulations using effective polarization methods have investigated the behavior of various halide anions at aqueous solution/decane interfaces. cas.cz These studies are relevant for understanding how the ions in [Ag(NH₃)₂]F might behave near hydrophobic surfaces. The results show that the affinity of halide anions for the interface is influenced by polarization effects, which can be modeled efficiently by rescaling ionic charges. cas.cz

| Simulation Parameter | Value / Description | Purpose | Source |

|---|---|---|---|

| System Composition | 1 Fluoride Anion + 215 Water Molecules | To model a single ion in both bulk and interfacial environments. | nih.gov |

| Simulation Cell Dimensions | 15 Å × 15 Å × 71.44 Å | The large z-dimension ensures the decoupling of the two liquid-vapor interfaces in the slab model. | nih.gov |

| Simulation Type | First-principles MD (DFT-based) | Provides a quantum mechanical description of interatomic forces for higher accuracy. | nih.gov |

| Key Finding (Interface) | Fluoride increases the dipole moments of nearby water molecules at the interface. | Suggests the anion alters the local electronic structure at the solution's edge. | nih.gov |

Quantum Chemical Analysis of Reactivity and Stability

Quantum chemical methods provide fundamental insights into the stability and reactivity of molecules. The stability of the diamminesilver(1+) complex is a classic example in coordination chemistry. In aqueous solution, the Ag⁺ ion exists as a hydrated species, likely the tetrahedral [Ag(H₂O)₄]⁺. wikipedia.org The formation of the diammine complex is a stepwise substitution reaction. wikipedia.org

Quantum chemical analyses also help explain the reactivity of the components. The high hydration energy of the fluoride ion contributes significantly to the solubility of silver(I) fluoride. frontiersin.org Studies on the reaction of diamminesilver(1+) fluoride with other substances, such as hydroxyapatite (B223615), show an initial rapid formation of calcium fluoride, which then transforms over time. frontiersin.org

| Factor | Description | Consequence | Source |

|---|---|---|---|

| Chelate Effect (Analogy) | The principle that multidentate ligands form more stable complexes than monodentate ligands. While NH₃ is monodentate, the overall thermodynamics are highly favorable. | Leads to very high stability constants for the diammine complex. | wikipedia.org |

| Ligand Field Strength | Ammonia (NH₃) is a stronger field ligand than water (H₂O). | The [Ag(NH₃)₂]⁺ complex is significantly more stable than the [Ag(H₂O)ₙ]⁺ aqua complex. | wikipedia.org |

| Structural Change | The reaction involves a change from a 4-coordinate tetrahedral aqua complex to a 2-coordinate linear ammine complex. | Results in an unusual stability constant trend (K₂ > K₁) and a large, favorable entropy change. | wikipedia.org |

| Solvation | The fluoride ion has a very high hydration energy. | Contributes to the high solubility of the compound in aqueous media. | frontiersin.org |

Modeling of Ammine Ligand Exchange and Complexation

Modeling ligand exchange is crucial for understanding the dynamic equilibria of coordination complexes in solution. For the diamminesilver(1+) cation, exchange processes involving both the ammine ligands and the fluoride counter-ion have been investigated.

Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry, complemented by DFT calculations, has been used to study the gas-phase reactions of ammoniated silver cations [Ag(NH₃)ₙ]⁺ with water. acs.org These experiments directly model the ligand exchange process. The reaction to replace ammonia with water is observed to be very fast until the [Ag(NH₃)₃(H₂O)ₘ]⁺ species is formed. acs.org The subsequent loss of the third ammonia ligand is much slower, indicating the high stability of the [Ag(NH₃)₂]⁺ core. acs.org The complementary reaction, where hydrated silver ions [Ag(H₂O)ₙ]⁺ react with ammonia, shows a rapid uptake of up to five NH₃ ligands. acs.org

In solution, rapid fluoride-exchange processes at the silver(I) ion center have also been noted. frontiersin.orgnih.gov While the diammine complex is stable, there is a dynamic equilibrium involving the fluoride ion. The exchange of ammine and fluoride ligands is a known phenomenon in coordination chemistry, with studies on other metals like chromium showing that a mutual exchange can occur on both the cation and the anion in the presence of fluoride ions under certain conditions. d-nb.info Modern computational strategies are also being developed to model these complex processes, including the use of machine learning potentials trained on quantum mechanical data to accurately simulate ligand exchange dynamics and their associated free energy barriers. rsc.org

| Reaction | Observation / Method | Key Finding | Source |

|---|---|---|---|

| [Ag(NH₃)ₙ]⁺ + H₂O (n=11-23) | FT-ICR Mass Spectrometry & DFT | Rapid loss of NH₃ ligands until n=3, followed by a much slower loss to form the n=2 complex. | acs.org |

| [Ag(H₂O)ₙ]⁺ + NH₃ (n=25-45) | FT-ICR Mass Spectrometry & DFT | Rapid uptake of up to five NH₃ ligands. | acs.org |

| Fluoride Exchange in Solution | ¹⁹F NMR Analysis (mentioned in review) | Rapid fluoride-exchange processes occur at the silver(I) center. | frontiersin.orgnih.gov |

| General Ligand Exchange | Machine Learning Potentials | A modern computational approach to accurately model the free energy barriers of ligand exchange. | rsc.org |

Degradation Pathways and Environmental Chemical Fate

Photochemical Degradation Pathways and Products

Exposure to light is a significant driver of degradation for Diamminesilver(1+) fluoride (B91410) and its subsequent reaction products. The primary photochemical process involves the reduction of silver ions (Ag⁺) to metallic silver (Ag⁰).

When Diamminesilver(1+) fluoride is applied, particularly in environments containing phosphates or chlorides, it can form intermediate precipitates such as silver phosphate (B84403) or silver chloride. nih.govsciencemadness.org These compounds are themselves photosensitive. Upon exposure to light, silver chloride (AgCl), a white precipitate, undergoes photoreduction to form metallic silver, which presents as a black, insoluble material. sciencemadness.orgcolab.ws This process is responsible for the characteristic black staining observed in its dental applications. The stain itself is considered an indicator of the formation of a layer rich in calcium, phosphorus, fluoride, and silver ions. compendiumlive.com

Similarly, any silver-biomolecule complexes that may form can also undergo photodegradation. nih.gov In some applications, potassium iodide is used immediately after this compound, which results in the formation of silver iodide (AgI). compendiumlive.com However, silver iodide is also photosensitive and undergoes further decomposition over time, releasing silver and iodine, indicating that this pathway does not confer long-term stability against photochemical degradation. compendiumlive.com

Table 1: Photochemical Degradation Products of this compound and its Intermediates

| Initial Compound/Complex | Condition | Primary Photochemical Product | Observation |

|---|---|---|---|

| Silver Chloride (AgCl) | Exposure to light | Metallic Silver (Ag⁰) | Formation of black precipitate. sciencemadness.orgcolab.ws |

| Silver(I)-phosphate complexes | Hydrolysis and/or photodegradation | Metallic Silver (Ag⁰) | Black discoloration. nih.gov |

| Silver Iodide (AgI) | Exposure to light (long-term) | Silver (Ag), Iodine (I) | Decomposition of the initial precipitate. compendiumlive.com |

Thermal Decomposition Mechanisms

Specific thermogravimetric analysis data for this compound is not extensively detailed in the literature. However, a decomposition pathway can be inferred from the chemical nature of the complex and the known behavior of related silver compounds.

The Diamminesilver(1+) ion, [Ag(NH₃)₂]⁺, is stabilized by the ammonia (B1221849) ligands. Upon heating, the initial step in the thermal decomposition process is likely the loss of these volatile ammonia (NH₃) molecules. This would leave behind silver(I) fluoride (AgF), a less stable compound in its pure form. wikipedia.org

The subsequent decomposition of silver(I) fluoride at higher temperatures would follow. The thermal decomposition of other silver salts, such as silver carbonate, proceeds via the formation of silver(I) oxide (Ag₂O), which then decomposes to metallic silver and oxygen gas at elevated temperatures. wikipedia.org A similar pathway could be plausible for silver(I) fluoride, although the exact intermediates and gaseous byproducts would be specific to the fluoride salt.

A proposed thermal decomposition pathway is:

[Ag(NH₃)₂]F(s) → AgF(s) + 2NH₃(g)

2AgF(s) + H₂O(g) → Ag₂O(s) + 2HF(g) (in the presence of water vapor)

2Ag₂O(s) → 4Ag(s) + O₂(g)

This proposed mechanism is based on the chemical principles of related compounds, as direct experimental studies on the thermal decomposition of this compound are limited.

Chemical Degradation in Various Environmental Conditions

The stability and degradation of this compound are highly dependent on the chemical environment, particularly pH and the presence of other ions. The ammonia in the formulation plays a crucial role, creating a highly alkaline solution (pH 9-13) that stabilizes the diammine silver complex ion. bvsalud.orgfrontiersin.orgnih.gov

Effect of pH: The complex is most stable in this alkaline environment. frontiersin.org If the pH is lowered, the equilibrium can shift, potentially leading to the precipitation of silver salts. Studies on alternative formulations have found that stability can be achieved in acidic conditions (pH 4.0-5.3) by omitting ammonia and using a regulating acid like nitric acid. frontiersin.org However, in the absence of ammonia, solutions with a pH above 5.3 are considered unstable for long-term storage, with silver precipitating out of the solution. frontiersin.org Fluoride ions also exhibit different reactivity based on pH, being more reactive in acidic environments. bohrpub.com Despite this, the alkalinity of commercial preparations has been shown to remain stable over 180 days. wikipedia.org

Degradation in Solution and Presence of Other Ions: Over time, the concentration of the active ions in aqueous solutions of this compound can change. One study found that fluoride and silver concentrations can decrease substantially after 60 days of storage. wikipedia.org Conversely, another 28-day study observed a tendency for fluoride content to increase while silver content decreased, suggesting complex reactions or degradation mechanisms may be occurring within the solution. researchgate.net

In environments containing certain ions, such as those mimicking saliva, this compound degrades rapidly. In the presence of calcium (Ca²⁺), phosphate (PO₄³⁻), and chloride (Cl⁻) ions, it reacts to form insoluble precipitates. sciencemadness.org The silver ions (Ag⁺) react with chloride to form silver chloride (AgCl), while the fluoride ions (F⁻) react with calcium and phosphate to form fluorapatite (B74983) (FAP) or carbonated fluorapatite. sciencemadness.orgcolab.ws These reactions effectively remove the original compound from the solution.

Table 2: Stability of Commercial 38% this compound Solutions Over Time

| Parameter | Time Period | Observation | Source |

|---|---|---|---|

| Alkalinity (pH) | 180 days | Remained stable. | wikipedia.org |

| Fluoride Concentration | 28 days | Tended to increase from initial measurement. | researchgate.net |

| Silver Concentration | 28 days | Tended to decrease from initial measurement. | researchgate.net |

| Fluoride & Silver Conc. | > 60 days | Concentrations decreased substantially. | wikipedia.org |

Long-Term Stability of Reaction Products and Their Chemical Transformations

The degradation of this compound leads to the formation of several new chemical species, the long-term stability of which defines the final environmental fate of the original compound.

The primary reaction products in a biologically relevant environment are metallic silver (Ag⁰), silver chloride (AgCl), and fluorapatite [Ca₁₀(PO₄)₆F₂]. sciencemadness.org